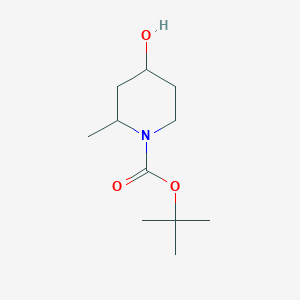

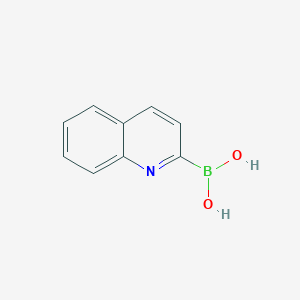

![molecular formula C9H12ClNS B1322711 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride CAS No. 14953-97-0](/img/structure/B1322711.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Vue d'ensemble

Description

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a chemical compound with the molecular formula C9H12ClNS It is a derivative of benzothiazepine, a class of compounds known for their diverse pharmacological activities

Mécanisme D'action

Target of Action

Benzothiazepine derivatives, a class to which this compound belongs, have been reported to inhibit bile acid transport . This suggests that the compound may interact with proteins involved in bile acid reabsorption.

Mode of Action

It’s known that benzothiazepines act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This leads to a hyperpolarization of the neuron and a decrease in neuronal activity .

Biochemical Pathways

The inhibition of bile acid transport can affect the enterohepatic circulation of bile acids, which play a crucial role in the digestion and absorption of dietary fats .

Pharmacokinetics

Benzodiazepines, a related class of compounds, are classified based on their half-life for elimination, which is an estimation of the time needed to reduce the drug concentration in the plasma by half .

Result of Action

The inhibition of bile acid transport can increase bile acid flow to the colon, promoting the intestinal tract to secrete more water and facilitate defecation .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

Analyse Biochimique

Biochemical Properties

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with ryanodine receptor type 2 (RyR2) and sarco/endoplasmic reticulum calcium ATPase 2a (SERCA2a) in cardiac muscle cells . These interactions are crucial for calcium ion regulation within cells, affecting muscle contraction and relaxation processes. The compound’s ability to stabilize RyR2 and stimulate SERCA2a activity highlights its potential in modulating calcium homeostasis, which is vital for proper cellular function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac muscle cells, it influences calcium signaling pathways, which are essential for muscle contraction and relaxation . The compound’s interaction with RyR2 and SERCA2a affects calcium ion release and uptake, thereby modulating the contraction cycle of the heart muscle. Additionally, it has been observed to impact gene expression related to calcium handling proteins, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to RyR2, preventing excessive calcium ion leakage from the sarcoplasmic reticulum . This stabilization of RyR2 is crucial for maintaining calcium homeostasis within cells. Furthermore, the compound activates SERCA2a, enhancing its ability to pump calcium ions back into the sarcoplasmic reticulum, thus promoting muscle relaxation. These interactions at the molecular level are essential for the compound’s overall effect on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under inert atmospheric conditions at room temperature . Over extended periods, it maintains its ability to interact with RyR2 and SERCA2a, suggesting that its biochemical properties are preserved. Long-term studies in vitro and in vivo have indicated that the compound continues to modulate calcium homeostasis without significant degradation, making it a reliable agent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stabilizes RyR2 and enhances SERCA2a activity, promoting proper calcium handling in cardiac cells . At higher doses, there may be potential toxic or adverse effects, including disruptions in calcium homeostasis and cellular metabolism. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium ion regulation. It interacts with enzymes such as SERCA2a, which plays a pivotal role in pumping calcium ions back into the sarcoplasmic reticulum . This interaction is essential for maintaining calcium homeostasis and ensuring proper muscle function. The compound’s influence on metabolic flux and metabolite levels further underscores its significance in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the sarcoplasmic reticulum in cardiac muscle cells . The compound’s ability to accumulate in specific cellular compartments is crucial for its effectiveness in modulating calcium homeostasis and cellular function.

Subcellular Localization

The subcellular localization of this compound is primarily within the sarcoplasmic reticulum of cardiac muscle cells . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The compound’s presence in the sarcoplasmic reticulum is vital for its role in stabilizing RyR2 and activating SERCA2a, thereby influencing calcium ion regulation and muscle function.

Méthodes De Préparation

The synthesis of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the thiazepine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring, enhancing its chemical diversity. Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields dihydro or tetrahydro derivatives.

Applications De Recherche Scientifique

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular and central nervous system disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride can be compared with other benzothiazepine derivatives, such as:

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound has a methoxy group at the 7-position, which can influence its pharmacological properties and chemical reactivity.

1,4-Benzothiazepine derivatives: These compounds share the core benzothiazepine structure but differ in their substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and development.

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHPDMXJONCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623670 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14953-97-0 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)